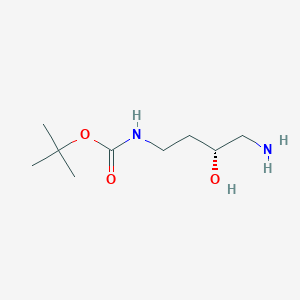
(R)-tert-Butyl (4-amino-3-hydroxybutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, ®-(9CI) is a chemical compound with the molecular formula C10H22N2O3 It is a derivative of carbamic acid and is characterized by the presence of an amino group, a hydroxy group, and a butyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with a suitable amino alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester may involve large-scale batch reactions. The process is optimized to maximize yield and minimize impurities. Industrial production methods may also include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may yield a primary amine .
Aplicaciones Científicas De Investigación
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-(3-amino-2-hydroxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester
- tert-Butyl (4-amino-3-hydroxy-2-methylbutan-2-yl)carbamate
- (1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl carbamic acid 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the presence of both an amino and a hydroxy group on the butyl chain. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
Propiedades
Número CAS |
143565-81-5 |
|---|---|
Fórmula molecular |
C9H20N2O3 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-4-amino-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m1/s1 |
Clave InChI |
AQSSZLQARHGZGE-SSDOTTSWSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC(CN)O |
SMILES isomérico |
CC(C)(C)OC(=O)NCC[C@H](CN)O |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(CN)O |
Sinónimos |
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















